

# Ersodetug: A Novel Approach to Hyperinsulinism Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TUG-2208  |           |
| Cat. No.:            | B12380681 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ersodetug (RZ358), an investigational monoclonal antibody, with standard treatments for congenital and tumor-induced hyperinsulinism. The information is supported by available clinical and preclinical data, with a focus on quantitative outcomes and experimental methodologies.

### Introduction to Ersodetug and Hyperinsulinism

Hyperinsulinism is a condition characterized by excessive insulin secretion, leading to severe and persistent hypoglycemia. It can be congenital, due to genetic mutations affecting pancreatic β-cell function, or acquired, often associated with insulin-producing tumors (insulinomas) or non-islet cell tumors that secrete insulin-like growth factors (NICTH). Standard treatments aim to control hypoglycemia but are often associated with significant side effects or are not universally effective.

Ersodetug is a novel, fully human monoclonal antibody that acts as an allosteric modulator of the insulin receptor. By binding to a unique site on the receptor, it attenuates downstream signaling in the presence of high insulin or insulin-like growth factor levels. This mechanism offers a targeted approach to managing hypoglycemia in various forms of hyperinsulinism.[1][2]



# Comparative Efficacy of Ersodetug and Standard Treatments

The following tables summarize the available efficacy data for Ersodetug and current standard-of-care treatments for congenital hyperinsulinism and tumor-induced hypoglycemia. It is important to note that direct head-to-head comparative trials are limited as Ersodetug is still under investigation.

### **Congenital Hyperinsulinism**

Table 1: Efficacy of Treatments for Congenital Hyperinsulinism



| Treatment         | Efficacy Metric                                                           | Reported Efficacy                                                                                                                                                                                                                         | Source(s)  |
|-------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Ersodetug (RZ358) | Primary endpoints of<br>ongoing Phase 3<br>sunRIZE trial<br>(NCT04841961) | Change from baseline in the average number of hypoglycemia events per week and the average percent time in hypoglycemia.  Topline results are anticipated in December 2025.                                                               | [4][5]     |
| Diazoxide         | Response Rate                                                             | Pooled estimate of 71% (95% CI 50%—93%) in patients with hyperinsulinemic hypoglycemia.[6] Response is dependent on the underlying genetic mutation and is often ineffective in patients with K-ATP channel defects.[6][7]                | [6][7]     |
| Octreotide        | Efficacy in Diazoxide-<br>Unresponsive Patients                           | In a study of 122 patients, octreotide monotherapy had a 93% success rate in maintaining blood glucose levels.[8][9] Another study showed it effectively increased blood glucose in all 25 children with diazoxide- unresponsive CHI.[10] | [8][9][10] |



| Surgery<br>(Pancreatectomy)  | Cure Rate (Focal<br>Disease)                                                                                                                                                                                                                       | Partial pancreatectomy cures approximately 97% of patients with focal congenital hyperinsulinism.[11] | [11][12][13] |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------|
| Outcome (Diffuse<br>Disease) | Near-total pancreatectomy for diffuse disease resulted in 31% of patients being euglycemic, 20% hyperglycemic, and 49% still requiring treatment for hypoglycemia at hospital discharge.[11] There is a long-term risk of developing diabetes.[12] | [11][12]                                                                                              |              |

### **Tumor-Induced Hypoglycemia**

Table 2: Efficacy of Treatments for Tumor-Induced Hypoglycemia



| Treatment                                                               | Efficacy Metric                                                                                                          | Reported Efficacy                                                                                                                                                                     | Source(s) |
|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Ersodetug (RZ358)                                                       | Expanded Access Program (5 patients with metastatic insulin-producing tumors)                                            | 4 out of 5 patients achieved complete discontinuation of parenteral dextrose, and one had a 50% reduction. 3 patients had a complete resolution of hypoglycemia within two weeks.[14] | [14]      |
| Primary endpoint of<br>ongoing Phase 3<br>upLIFT trial<br>(NCT06881992) | Proportion of participants achieving at least a 50% reduction from baseline in intravenous glucose infusion rate.[5][15] | [5][15]                                                                                                                                                                               |           |
| Surgery (Tumor<br>Resection)                                            | Cure Rate                                                                                                                | Complete surgical resection of the tumor is curative for hypoglycemia.[16][17]                                                                                                        | [16][17]  |
| Glucocorticoids                                                         | Prevention of<br>Hypoglycemia                                                                                            | Can be effective in preventing hypoglycemia when tumor resection is not feasible, although recurrence can occur with tumor progression.[16][18]                                       | [16][18]  |
| Octreotide                                                              | Response Rate<br>(Insulinoma)                                                                                            | Approximately 50% of patients with insulinoma may benefit from octreotide                                                                                                             | [19]      |



to prevent hypoglycemia.[19]

## Signaling Pathway and Experimental Workflow Ersodetug Mechanism of Action

Ersodetug functions by binding to an allosteric site on the insulin receptor, which is distinct from the insulin binding site. This binding non-competitively inhibits the receptor's signaling cascade, thereby reducing glucose uptake by peripheral tissues and mitigating hypoglycemia.



Click to download full resolution via product page

Ersodetug's allosteric inhibition of the insulin receptor signaling pathway.

### Clinical Trial Workflow: The upLIFT Study

The upLIFT clinical trial is a Phase 3 study evaluating the efficacy and safety of Ersodetug in patients with tumor-induced hypoglycemia. The study employs a single-arm, open-label design.





Click to download full resolution via product page

Workflow of the Phase 3 upLIFT clinical trial for Ersodetug.

### **Experimental Protocols**

Detailed methodologies for the key studies cited are provided below.

# **Expanded Access Program for Ersodetug in Tumor Hyperinsulinism**

- Study Design: An expanded access program for compassionate use of Ersodetug in patients with refractory hypoglycemia due to metastatic insulin-producing tumors.
- Participants: Five adult patients (2 male, 3 female) who required continuous parenteral dextrose.
- Intervention: Ersodetug was initiated at a dose of 6 or 9 mg/kg administered via a 30-minute intravenous infusion every 1-2 weeks. The dose was titrated based on clinical response at the physician's discretion.



 Efficacy Assessment: The primary outcome was the reduction or discontinuation of parenteral dextrose and the resolution of hypoglycemia.[14]

### Phase 3 upLIFT Clinical Trial (NCT06881992)

- Study Design: A single-arm, open-label, pivotal Phase 3 trial.
- Participants: Approximately 16 participants with insulinoma or non-islet cell tumors who have uncontrolled hypoglycemia requiring continuous intravenous glucose.
- Intervention: Ersodetug is administered at a dose of 9 mg/kg weekly for 8 weeks as an addon to the standard of care.
- Primary Endpoint: The proportion of participants achieving at least a 50% reduction from baseline in their intravenous glucose infusion rate (GIR).
- Secondary Endpoints: Include the number of participants and time to discontinuation of GIR,
   time to hospital discharge, and frequency of hypoglycemic events.[5][15][20]

### **Surgical Treatment of Congenital Hyperinsulinism**

- Study Design: A retrospective review of 500 patients with congenital hyperinsulinism who underwent pancreatectomy.
- Participants: 246 patients with focal HI, 202 with diffuse HI, 37 with atypical HI, and 15 with insulinoma.
- Intervention: Patients with focal HI underwent partial pancreatectomy, while those with diffuse disease who were unresponsive to medical management had a near-total (98%) pancreatectomy.
- Outcome Measures: Cure rates for focal disease and glycemic control (euglycemia, hyperglycemia, or continued need for hypoglycemia treatment) for diffuse disease were assessed.[11][21]

### Conclusion



Ersodetug represents a promising targeted therapy for the management of hypoglycemia in both congenital and tumor-induced hyperinsulinism. Its novel mechanism of action, acting as an allosteric inhibitor of the insulin receptor, offers a potential advantage over existing treatments, particularly for patients who are refractory to or cannot tolerate standard therapies. While ongoing Phase 3 clinical trials will provide more definitive comparative efficacy and safety data, preliminary results from expanded access programs are encouraging. The data from the sunRIZE and upLIFT trials will be crucial in establishing the role of Ersodetug in the treatment paradigm for these rare and serious conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. rezolutebio.com [rezolutebio.com]
- 3. FDA Grants Orphan Drug Designation to Rezolute's Ersodetug (RZ358) for the Treatment of Hypoglycemia Due to Tumor Hyperinsulinism :: Rezolute, Inc. (RZLT) [ir.rezolutebio.com]
- 4. targetedonc.com [targetedonc.com]
- 5. rezolutebio.com [rezolutebio.com]
- 6. Efficacy and safety of diazoxide for treating hyperinsulinemic hypoglycemia: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapies and outcomes of congenital hyperinsulinism-induced hypoglycaemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Octreotide efficacy and safety in children with hyperinsulinism: evidence from two Chinese centers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of octreotide treatment for diazoxide-unresponsive congenital hyperinsulinism in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surgical Treatment of Congenital Hyperinsulinism: Results from 500 Pancreatectomies in Neonates and Children PMC [pmc.ncbi.nlm.nih.gov]





- 12. news-medical.net [news-medical.net]
- 13. hcplive.com [hcplive.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Rezolute Announces Alignment with FDA on Streamlined Design for Ongoing Phase 3 Trial of Ersodetug in Tumor Hyperinsulinism :: Rezolute, Inc. (RZLT) [ir.rezolutebio.com]
- 16. Management of Non-Islet-Cell Tumor Hypoglycemia: A Clinical Review PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. academic.oup.com [academic.oup.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ersodetug: A Novel Approach to Hyperinsulinism Compared to Standard Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380681#tug-2208-efficacy-compared-to-standard-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com